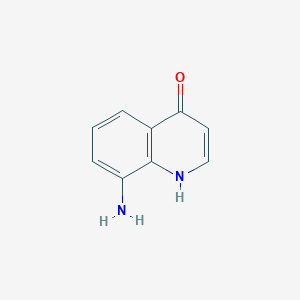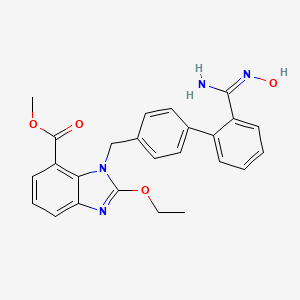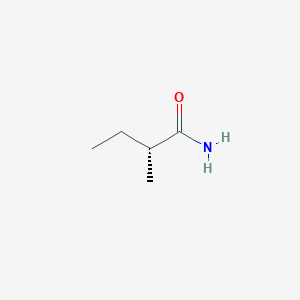![molecular formula C9H16ClNO2 B7934580 (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride](/img/structure/B7934580.png)
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride is a chemical compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[2.2.2]octane framework. The presence of a carboxyl group and an azanium ion further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride typically involves a series of organic reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . The reaction conditions are mild and operationally simple, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The azanium ion can participate in reduction reactions, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group can yield carboxylic acids or esters, while reduction of the azanium ion can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with bicyclic structures.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and molecular recognition processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxyl group and azanium ion play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework and carboxyl group but lack the azanium ion.
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound features a similar bicyclic structure but contains nitrogen atoms in the ring system.
Uniqueness
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride is unique due to the presence of both a carboxyl group and an azanium ion within the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(4-carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQSIKNWCSTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
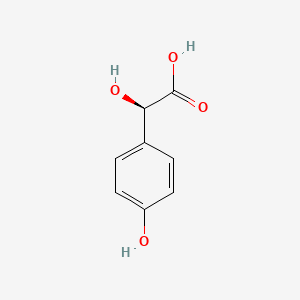

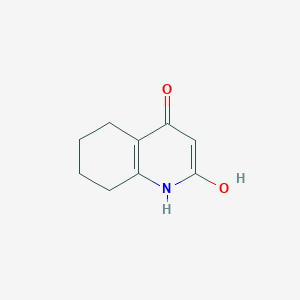
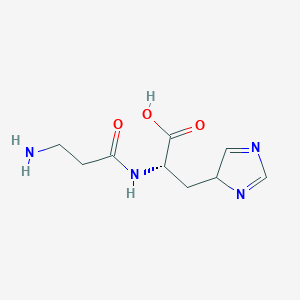


![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B7934548.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7934551.png)
![2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7934552.png)
![trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7934559.png)
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-phenylacetamide](/img/structure/B7934563.png)
